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molecular formula C12H16N2O2 B8542656 6-[2-(Dimethylamino)ethenyl]-5-propanoylpyridin-2(1H)-one CAS No. 88877-01-4

6-[2-(Dimethylamino)ethenyl]-5-propanoylpyridin-2(1H)-one

Cat. No. B8542656
M. Wt: 220.27 g/mol
InChI Key: BZIPNNJQDMWXAO-UHFFFAOYSA-N
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Patent
US04559347

Procedure details

The process according to claim 12 which comprises reacting 6-(2-dimethylaminoethenyl)-5-(n-propanoyl)-2(1H)-pyridinone with formamidine or ammonium acetate to produce 5-ethyl-1,6-naphthyridin-2(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5]1[NH:10][C:9](=[O:11])[CH:8]=[CH:7][C:6]=1[C:12](=O)[CH2:13][CH3:14].C(N)=N.C([O-])(=O)C.[NH4+]>>[CH2:13]([C:12]1[N:2]=[CH:3][CH:4]=[C:5]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:11])[NH:10]2)[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC1=C(C=CC(N1)=O)C(CC)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2C=CC(NC2=CC=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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